

Preclinical Discovery and Development of Linrodostat Mesylate: A Technical Guide

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Compound of Interest

Compound Name: *Linrodostat mesylate*

Cat. No.: *B608582*

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Introduction

Linrodostat mesylate (formerly BMS-986205) is a potent and selective inhibitor of the enzyme indoleamine 2,3-dioxygenase 1 (IDO1).^{[1][2]} IDO1 is a key immune-regulatory enzyme that catalyzes the initial and rate-limiting step in the degradation of the essential amino acid L-tryptophan along the kynurenine pathway.^[1] In the tumor microenvironment, upregulation of IDO1 by cancer cells leads to tryptophan depletion and the accumulation of immunosuppressive kynurenine metabolites. This metabolic reprogramming suppresses the proliferation and effector function of T-cells, allowing tumors to evade immune surveillance.^[1] Linrodostat, by inhibiting IDO1, aims to reverse this immunosuppressive mechanism and restore anti-tumor immunity.^[1] This technical guide provides an in-depth overview of the preclinical discovery and development of **Linrodostat mesylate**, summarizing key quantitative data, detailing experimental protocols, and visualizing important biological pathways and workflows.

Mechanism of Action

Linrodostat is an irreversible inhibitor of IDO1.^{[2][3]} Unlike many other IDO1 inhibitors that target the heme-bound holoenzyme, Linrodostat uniquely binds to the heme-free apo-form of the enzyme.^[1] This binding prevents the re-binding of the heme cofactor, thereby locking the enzyme in an inactive state.^[1] This distinct mechanism of action contributes to its high potency and selectivity.

Data Presentation

In Vitro Potency and Selectivity

Linrodostat demonstrates potent and selective inhibition of IDO1 across various cell-based assays. The following table summarizes its half-maximal inhibitory concentration (IC50) values.

Assay Type	Cell Line	Species	Target	IC50 (nM)
Kynurenine Production	Cell-free	-	IDO1	1.7[2][3]
Kynurenine Production	HEK293 (overexpressing hIDO1)	Human	IDO1	1.1[2][3]
Kynurenine Production	HeLa (IFN γ -stimulated)	Human	IDO1	1.7[3]
Kynurenine Production	SKOV3	Human	IDO1	3.4[4]
Selectivity	HEK293 (overexpressing TDO)	Human	TDO2	>2000[2][3]

Preclinical Pharmacokinetics

The pharmacokinetic profile of Linrodostat has been evaluated in several preclinical species, demonstrating its potential for oral administration.

Species	Dose (mg/kg)	Route	Cmax (ng/mL)	Tmax (h)	AUC (ng·h/mL)	Bioavailability (%)	Clearance (mL/min/kg)	Vss (L/kg)	t1/2 (h)
Rat	2	PO	-	-	-	4[4]	27[4]	3.8[4]	3.9[4]
Dog	1.5	PO	-	-	-	39[4]	25[4]	5.7[4]	4.7[4]
Cynomolgus	1.2	PO	-	-	-	10[4]	19[4]	4.1[4]	6.6[4]
Monkey									

Experimental Protocols

IDO1-Mediated Kynurenine Production Assay (IFN γ -Stimulated HeLa Cells)

This assay quantifies the ability of a test compound to inhibit IDO1 activity by measuring the production of kynurenine in interferon-gamma (IFN γ)-stimulated HeLa cells.

Materials:

- HeLa cells
- DMEM with 10% FBS
- Human IFN γ
- L-Tryptophan
- Trichloroacetic acid (TCA)
- Ehrlich's reagent (p-dimethylaminobenzaldehyde in acetic acid)
- 96-well plates

- Microplate reader

Procedure:

- Seed HeLa cells in 96-well plates at a density of 5×10^4 cells/well and incubate overnight.
- The following day, treat the cells with human IFN γ (100 U/mL) to induce IDO1 expression and the test compound at various concentrations.
- Add L-Tryptophan to a final concentration of 100 μ M.
- Incubate the plates for 48-72 hours at 37°C in a CO₂ incubator.
- After incubation, transfer 100 μ L of the cell culture supernatant to a new 96-well plate.
- Add 50 μ L of 30% (w/v) TCA to each well to precipitate proteins.
- Incubate at 65°C for 15 minutes to hydrolyze N-formylkynurenine to kynurenine.
- Centrifuge the plate at 14,000 x g for 5 minutes.
- Transfer 100 μ L of the supernatant to a new 96-well plate.
- Add 100 μ L of Ehrlich's reagent to each well and incubate in the dark at room temperature for 10 minutes.
- Measure the absorbance at 492 nm using a microplate reader.
- Calculate the concentration of kynurenine from a standard curve and determine the IC₅₀ of the test compound.

Mixed Lymphocyte Reaction (MLR) Assay

The MLR assay assesses the ability of a compound to restore T-cell proliferation in an immunosuppressive environment created by IDO1-expressing cells.

Materials:

- Peripheral Blood Mononuclear Cells (PBMCs) from two different healthy donors

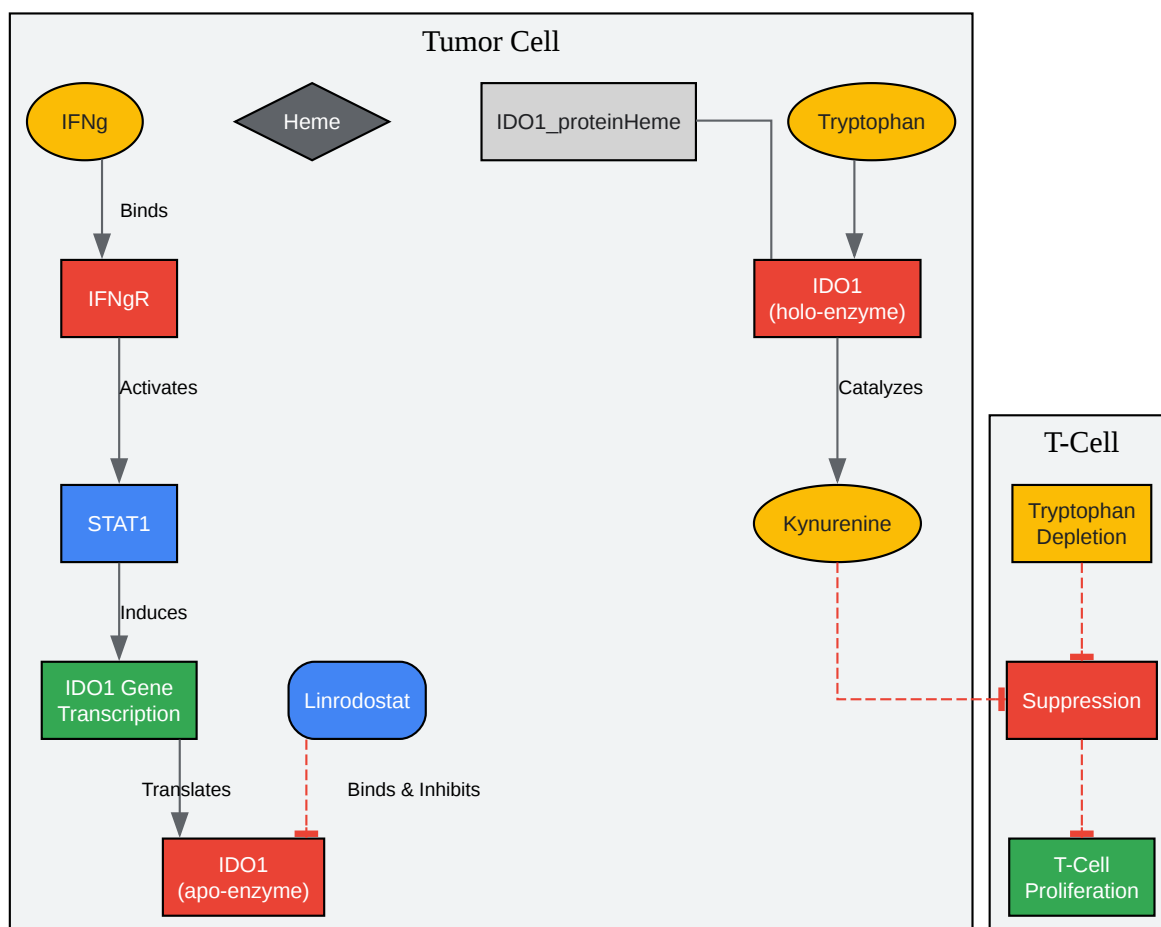
- CD14+ monocytes
- CD3+ T-cells
- GM-CSF and IL-4 for dendritic cell (DC) differentiation
- RPMI-1640 with 10% FBS
- Test compound
- [3H]-thymidine or other proliferation marker (e.g., CFSE)
- 96-well U-bottom plates
- Scintillation counter or flow cytometer

Procedure:

- Generation of monocyte-derived DCs (mo-DCs): Isolate CD14+ monocytes from PBMCs of one donor and culture them with GM-CSF and IL-4 for 5-7 days to differentiate them into immature mo-DCs.
- Responder T-cell isolation: Isolate CD3+ T-cells from the PBMCs of a second, unrelated donor.
- Co-culture: In a 96-well U-bottom plate, co-culture the mo-DCs (stimulator cells) with the allogeneic CD3+ T-cells (responder cells) at a ratio of 1:10 (e.g., 1×10^4 mo-DCs and 1×10^5 T-cells).
- Add the test compound at various concentrations to the co-culture.
- Incubate the plate for 5-7 days at 37°C in a CO2 incubator.[\[5\]](#)
- Proliferation measurement:
 - [3H]-thymidine incorporation: Add [3H]-thymidine to each well 18-24 hours before harvesting. Harvest the cells onto filter mats and measure the incorporated radioactivity using a scintillation counter.

- CFSE dilution: If T-cells were pre-labeled with CFSE, analyze the dilution of the dye in the T-cell population by flow cytometry as a measure of proliferation.
- Analyze the data to determine the effect of the compound on T-cell proliferation.

Mandatory Visualization



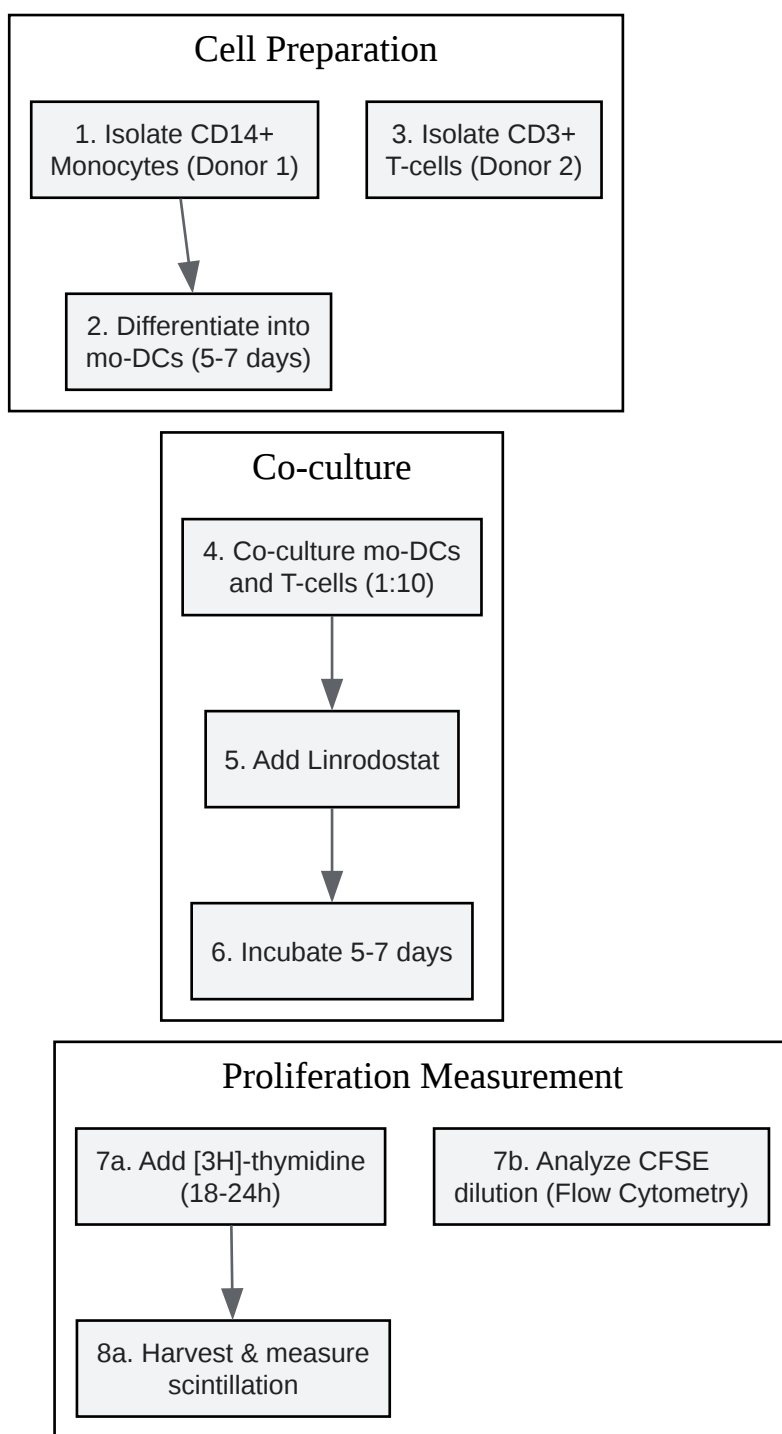
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Caption: IDO1 Signaling Pathway and Mechanism of Linrodostat Action.



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Caption: Experimental Workflow for the Kynurenine Production Assay.



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Caption: Experimental Workflow for the Mixed Lymphocyte Reaction (MLR) Assay.

In Vivo Efficacy

The in vivo anti-tumor activity of Linrodostat has been evaluated in a human ovarian carcinoma SKOV3 xenograft model.[6][7] In this model, SKOV3 cells, which can be induced to express IDO1, are implanted into immunocompromised mice.[6] Treatment with Linrodostat in these models leads to a dose-dependent reduction in tumoral and systemic kynurenine levels, demonstrating target engagement in vivo. While specific tumor growth inhibition data for Linrodostat in the SKOV3 model is not detailed in the provided search results, the significant reduction in the immunosuppressive metabolite kynurenine is a strong indicator of its potential anti-tumor efficacy by reversing immune suppression.

Preclinical Toxicology

Comprehensive preclinical toxicology studies are essential to establish the safety profile of a new drug candidate before it enters human clinical trials. These studies are conducted in compliance with Good Laboratory Practices (GLP) and typically involve both rodent and non-rodent species.[8][9] The primary objectives are to identify potential target organs for toxicity, determine a safe starting dose for clinical studies, and establish parameters for clinical monitoring.[10] For novel cancer therapeutics, rodent-only toxicology studies are sometimes used for initial safety assessments.[11] While specific preclinical toxicology findings for Linrodostat were not detailed in the provided search results, its progression to Phase III clinical trials indicates a manageable safety profile was established during these crucial preclinical evaluations.[12][13]

Synthesis of Linrodostat

The chemical name for Linrodostat is (2R)-N-(4-chlorophenyl)-2-[cis-4-(6-fluoro-4-quinolinyl)cyclohexyl]propanamide.[4][14] The synthesis of Linrodostat is a multi-step process that involves the construction of the quinoline and cyclohexane core structures followed by the stereospecific introduction of the propanamide side chain. The final step typically involves the formation of the mesylate salt to improve its pharmaceutical properties. While detailed, step-by-step synthetic procedures are proprietary, the general approach involves standard organic chemistry transformations.

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